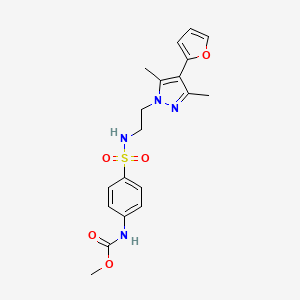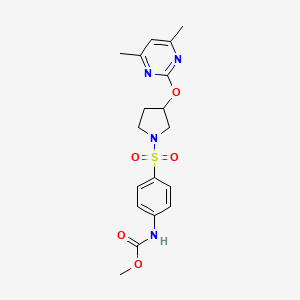
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide (2-DMQC) is a small molecule that has been studied for its potential applications in scientific research. It is a compound derived from phenyl-6-methylquinoline-4-carbohydrazide, which is a common building block for synthesizing heterocyclic compounds. 2-DMQC has been found to possess a variety of interesting properties, including its ability to bind to a wide range of biological targets and its ability to modulate the activity of various enzymes.
科学的研究の応用
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide has been studied for its potential applications in scientific research. It has been found to possess a variety of interesting properties, including its ability to bind to a wide range of biological targets and its ability to modulate the activity of various enzymes. As such, 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide has been used in the study of a number of diseases, including cancer, HIV, and Alzheimer's disease. It has also been used in the development of drugs and other therapeutic agents.
作用機序
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide is a small molecule that binds to a variety of biological targets, including proteins, enzymes, and DNA. It has been found to interact with a number of receptors, including the estrogen receptor, the androgen receptor, and the progesterone receptor. It has also been found to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been found to possess antioxidant, anti-apoptotic, and anti-fibrotic properties. Additionally, it has been found to possess neuroprotective effects, as well as to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
実験室実験の利点と制限
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide has been found to possess a number of advantages for lab experiments, including its ability to bind to a wide range of biological targets and its ability to modulate the activity of various enzymes. Additionally, it has been found to possess a number of physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. However, 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide also has some limitations for lab experiments. For instance, it is not very stable in aqueous solution and has a short shelf life. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.
将来の方向性
The potential applications of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide are vast, and there are a number of future directions that can be explored. For instance, further research can be conducted to explore the effects of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide on different diseases and to further understand its mechanism of action. Additionally, further research can be conducted to explore the potential of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide as a drug or therapeutic agent. Additionally, further research can be conducted to explore the potential of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide as a tool for drug discovery and development. Finally, further research can be conducted to explore the potential of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide as a tool for understanding the molecular basis of disease.
合成法
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide can be synthesized from phenyl-6-methylquinoline-4-carbohydrazide (PMQC) through a number of methods. The most commonly used method is the Horner-Emmons reaction, which involves the reaction of PMQC with an alkyl halide in the presence of a base. The reaction proceeds in a stereospecific manner, resulting in the formation of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide. Other methods for synthesizing 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide include the Biginelli reaction, the Ugi reaction, and the Suzuki reaction.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-11-4-6-15-13(8-11)14(19(23)22-20)10-16(21-15)12-5-7-17(24-2)18(9-12)25-3/h4-10H,20H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOLRWHNPYRBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2940899.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2940901.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940905.png)


![2-[(2-Methylpropan-2-yl)oxycarbonyl]-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2940911.png)
![5-(2-Azaspiro[3.3]heptan-2-yl)pyridin-2-amine](/img/structure/B2940912.png)

![Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2940915.png)

![N-[2-(2-Chloropropanoylamino)ethyl]-1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide](/img/structure/B2940917.png)